p-Tolylboronic acid

Overview

Description

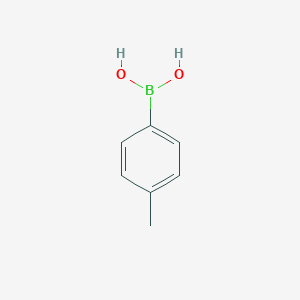

P-tolylboronic acid, also known as 4-methylphenylboronic acid, is an organic compound with the molecular formula CH₃C₆H₄B(OH)₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: P-tolylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromotoluene with a boron-containing reagent such as triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the boronic acid being isolated through an aqueous workup and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

p-Tolylboronic acid is commonly used as a substrate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the palladium-catalyzed coupling of arylboronic acids with aryl halides or triflates to form new carbon-carbon bonds .

Reaction Conditions

-

Catalyst: Palladium complexes, such as Pd(OAc)2 or Pincer Pd(II) Complexes

-

Base: Inorganic bases like Cs2CO3, K2CO3, or potassium phosphate

-

Solvent: Toluene/water mixtures, or other suitable organic solvents

-

Temperature: Typically elevated temperatures (e.g., 80 °C to 160 °C)

Example Reactions and Results -

Reaction with bromobenzene: o-tolylboronic acid needs a much longer time than p-tolylboronic acid when reacted with bromobenzene .

-

Reaction with 1-iodo-4-methoxybenzene: both o-tolylboronic acid and p-tolylboronic acid can be converted in high yields within 4 h .

-

Reaction with 1-bromo-4-(chloromethyl)benzene: The selective reaction of C(sp2)–Br bond with arylboronic acids could proceed smoothly to give 42% of the desired product, also accompanied by 25% yield of bis-coupling product .

Direct Arylation of Heterocycles

p-Tolylboronic acid can be used in direct arylation reactions with electron-deficient heterocycles . This reaction allows for the direct introduction of the tolyl group onto the heterocyclic ring .

Reaction Conditions

-

Solvent: Not specified in the provided context.

Example Reactions and Results

The reaction is fairly general for several classes of electron-poor heterocycles of varying substitution, with yields ranging from 30% to >90% . Regioselectivity on the heterocycle was predominantly for the 2- and 4- positions, and bis-addition proved to be minimal .

Other Reactions and Considerations

-

Electronic effects: When 3-methoxycarbonylbenzeneboronic acid was employed as the substrate, the reaction proceeds much faster than 4-methoxycarbonylphenylboronic acid .

-

steric hindrance: Sterically demanding ortho substituents, such as o-tolylboronic acid, did not impair the coupling reaction .

-

Additives: Sodium bromide increased the yield in reactions, but copper acetate resulted in no cross-coupling reaction .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

p-Tolylboronic acid is a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the coupling of this compound with various aryl halides under optimized conditions using palladium catalysts. The reaction yielded biaryl products with high efficiency (up to 99% yield) depending on the choice of ligands and bases used in the reaction medium .

Functionalization of Quinones

Recent research has shown that this compound can facilitate the direct functionalization of quinones. This method allows for the introduction of aryl groups into quinone structures at room temperature, which is advantageous for large-scale synthesis .

| Substrate | Product Yield (%) |

|---|---|

| 1,4-Benzoquinone | 85 |

| 2-Methyl-1,4-benzoquinone | 90 |

C–H Arylation

In another application, this compound has been employed for C–H arylation of electron-deficient heterocycles. This method simplifies the synthesis of complex molecules by allowing direct arylation without pre-functionalization .

Antimycobacterial Activity

This compound has been investigated for its potential in developing new antimycobacterial agents. Analogues based on pyrazinoic acid, which includes this compound derivatives, have shown promise against Mycobacterium tuberculosis by inhibiting tubulin polymerization .

Research Findings:

- Compounds derived from this compound exhibited improved potency compared to traditional treatments.

- Structure-activity relationship (SAR) studies indicated that specific substitutions on the p-tolyl group enhanced antimicrobial activity.

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and electrical conductivity.

Data Table: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Electrical Conductivity (S/m) |

|---|---|---|

| Boron-Doped Polycarbonate | >250 | 0.01 |

| Boron-Nitrogen Co-polymers | >300 | 0.05 |

Mechanism of Action

The mechanism by which P-tolylboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .

Comparison with Similar Compounds

- Phenylboronic acid

- 4-methoxyphenylboronic acid

- 4-bromophenylboronic acid

- 4-chlorophenylboronic acid

Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, this compound may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .

Biological Activity

p-Tolylboronic acid (p-TBA), a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article delves into the biological activities associated with p-TBA, including its mechanisms of action, interactions with biomolecules, and implications in cancer therapy and diagnostics.

This compound is characterized by its boron atom bonded to a p-tolyl group (C7H9B). Its structure allows it to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Mechanisms of Biological Activity

-

Anticancer Activity :

- p-TBA has been studied for its role in inhibiting cancer cell proliferation. It has shown promise in disrupting microtubule dynamics, which is crucial for cell division. For instance, studies indicate that p-TBA analogs can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells such as MDA-MB-231 and MCF-7 breast cancer lines .

- Protein Interactions :

- Fructose Sensing :

Anticancer Studies

A notable study highlighted the synthesis of p-TBA derivatives that exhibited significant cytotoxic effects against various cancer cell lines. The derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | MDA-MB-231 | 5.2 |

| This compound Derivative B | MCF-7 | 3.8 |

Mechanistic Insights

Research has shown that p-TBA can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has been observed that p-TBA enhances the efficacy of other chemotherapeutic agents when used in combination therapies.

Case Studies

- Combination Therapy with Bortezomib :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing p-tolylboronic acid derivatives in cross-coupling reactions?

- Methodological Answer : The Suzuki-Miyaura reaction is widely used, requiring a palladium catalyst (e.g., Pd(OAc)₂), a base (K₂CO₃ or K₃PO₄), and PEG400 as a solvent for efficient coupling. For example, this compound reacts with o-chlorobenzonitrile under these conditions to yield sartan biphenyl intermediates in >99% yield at 60°C for 24 hours . Control experiments should include testing base strength and solvent polarity to optimize reaction efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) to confirm boronic acid functionality and detect impurities. For solid-phase applications, UV spectroscopy can monitor hydrolytic cleavage kinetics from diethanolamine resins, ensuring >95% purity . Cross-reference with HPLC-MS for quantitative analysis of byproducts.

Q. What are common side reactions encountered when using this compound in arylations?

- Methodological Answer : Protodeboronation and homocoupling are frequent issues. Radical-based C-H functionalization (e.g., "borono-Minisci" reactions) mitigates these using AgNO₃ (20 mol%) and K₂S₂O₈ (3 eq.) at 50°C, which stabilizes the boronate radical intermediate . Include control reactions without AgNO₃ to isolate side-reaction pathways.

Advanced Research Questions

Q. How do conflicting data on enantioselectivity in this compound-mediated fluorination arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from competing reaction pathways. For example, omitting this compound in allylic alcohol fluorination reduces yield by 60% and erases enantioselectivity, implicating its role in stabilizing ion-pair intermediates . Use NMR titration experiments to confirm substrate-catalyst interactions and kinetic isotopic effect (KIE) studies to distinguish rate-determining steps.

Q. What experimental strategies distinguish transmetallation pathways in Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Employ ³¹P NMR to monitor ligand exchange rates. Hydroxo-palladium complexes react with this compound at 2.4 × 10⁻³ s⁻¹ in THF/H₂O, whereas halide complexes show negligible reactivity with trihydroxyborates, confirming a hydroxide-dependent mechanism . Use low-temperature (-40°C) kinetics to isolate intermediates.

Q. How can computational methods predict regioselectivity in this compound functionalization?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations model frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the LUMO of this compound localizes at the boron atom, directing electrophilic attacks in borono-Mannich reactions . Validate predictions with deuterium-labeling experiments.

Q. What solid-phase techniques enable derivatization of multifunctional this compound analogs?

- Methodological Answer : Immobilize this compound on N,N-diethanolaminomethyl polystyrene (DEAM-PS) via esterification. This supports Ugi multicomponent reactions and resin-to-resin transfers for combinatorial libraries. Hydrolytic cleavage requires >32 equiv. H₂O to achieve >90% recovery . Monitor equilibrium dynamics using UV spectroscopy.

Q. Data Contradiction and Optimization

Q. How should researchers address discrepancies in catalytic activity when using this compound with different phosphates?

- Methodological Answer : Conflicting enantioselectivity data (e.g., TRIP vs. BINOL phosphates) arise from steric and electronic mismatches. Perform Hammett plots to correlate phosphate substituent effects with enantiomeric excess (ee). For example, electron-withdrawing groups on phosphates enhance π-π interactions with the p-tolyl group .

Q. Why do aerobic copper-catalyzed reactions with this compound exhibit variable oxidation outcomes?

Properties

IUPAC Name |

(4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNIMLAISTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Record name | 4-methylphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205836 | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-05-8 | |

| Record name | p-Tolylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolueneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.